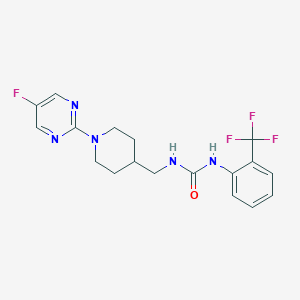

![molecular formula C13H17NO6 B2499592 (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid CAS No. 93709-67-2](/img/structure/B2499592.png)

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

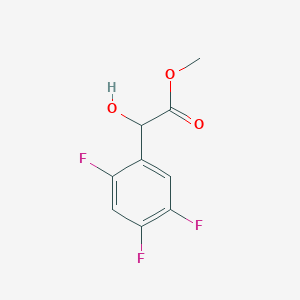

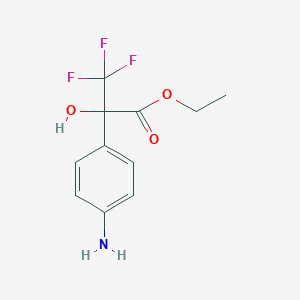

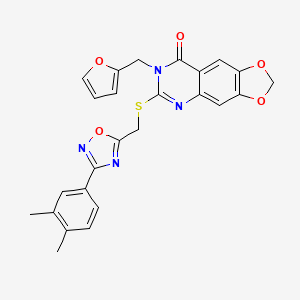

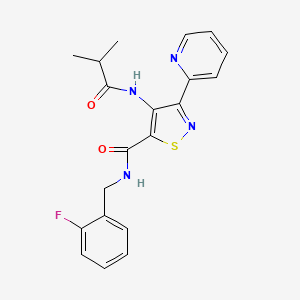

“(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid” is a chemical compound with the molecular formula C13H17NO6 . It is used in proteomics research .

Molecular Structure Analysis

This compound contains a total of 37 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group, and 3 aromatic ethers .Aplicaciones Científicas De Investigación

- Application : Researchers have explored its use as an antioxidant and anti-inflammatory agent. It may help protect cells from oxidative stress and inflammation-related damage .

- Application : Investigations into its effects on cancer cells and tumor growth have been conducted. It might interfere with cancer cell proliferation and survival pathways .

- Application : Studies have explored its potential in protecting neurons from damage caused by oxidative stress, neuroinflammation, or neurodegenerative diseases .

- Application : Researchers have investigated whether this compound has protective effects on heart health, including potential anti-hypertensive and anti-atherosclerotic properties .

- Application : Investigations have looked into its impact on glucose metabolism, insulin sensitivity, and lipid profiles. It might be relevant in managing conditions like diabetes and obesity .

- Application : Medicinal chemists explore its derivatives for drug development. Modifications to the trimethoxybenzoyl group could lead to novel compounds with therapeutic potential .

Antioxidant and Anti-Inflammatory Properties

Cancer Research

Neuroprotection

Cardiovascular Health

Metabolic Disorders

Chemical Synthesis and Medicinal Chemistry

Mecanismo De Acción

Target of Action

The primary target of (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid, also known as L-Alanine,N-(3,4,5-trimethoxybenzoyl)-, is human dihydrofolate reductase . This enzyme plays a crucial role in the folate cycle, which is essential for the synthesis of nucleotides and certain amino acids.

Mode of Action

The compound binds efficiently to human dihydrofolate reductase, leading to the down-regulation of folate cycle gene expression in cells . This interaction disrupts the folate cycle, affecting the synthesis of nucleotides and certain amino acids.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate cycle . The disruption of this cycle can have downstream effects on DNA synthesis and repair, as well as the production of certain amino acids. This can lead to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of the folate cycle . This can lead to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells. The compound has shown significant antiproliferative activity against several cancer cell lines .

Propiedades

IUPAC Name |

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c1-7(13(16)17)14-12(15)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,14,15)(H,16,17)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDVPBQLBMIUQN-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)

![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)

![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)

![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)